molecular formula C10H9F3O3 B13723899 3-Ethyl-5-(trifluoromethoxy)benzoic acid

3-Ethyl-5-(trifluoromethoxy)benzoic acid

Cat. No.: B13723899
M. Wt: 234.17 g/mol
InChI Key: YNMBUOTXTUVNQE-UHFFFAOYSA-N
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Description

3-Ethyl-5-(trifluoromethoxy)benzoic acid is a benzoic acid derivative featuring an ethyl group at the 3-position and a trifluoromethoxy (-OCF₃) substituent at the 5-position.

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

3-ethyl-5-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C10H9F3O3/c1-2-6-3-7(9(14)15)5-8(4-6)16-10(11,12)13/h3-5H,2H2,1H3,(H,14,15)

InChI Key

YNMBUOTXTUVNQE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)OC(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(trifluoromethoxy)benzoic acid typically involves the introduction of the ethyl and trifluoromethoxy groups onto a benzoic acid precursor. One common method is through electrophilic aromatic substitution reactions, where the benzene ring is functionalized with the desired substituents. For instance, the trifluoromethoxy group can be introduced using trifluoromethyl ethers, while the ethyl group can be added via Friedel-Crafts alkylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts and optimized reaction conditions to achieve high yields. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Ethyl-5-(trifluoromethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development. The ethyl group can influence the compound’s binding affinity to target proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The acidity (pKa) of benzoic acid derivatives is highly dependent on substituent electronic effects. Below is a comparative analysis:

Compound Name Substituents (Positions) Key Electronic Effects Estimated pKa Reference
3-Ethyl-5-(trifluoromethoxy)benzoic acid -C₂H₅ (3), -OCF₃ (5) Electron-donating (C₂H₅) + Electron-withdrawing (OCF₃) ~2.8–3.2*
3-Fluoro-5-(trifluoromethoxy)benzoic acid -F (3), -OCF₃ (5) Strong electron-withdrawing (F + OCF₃) ~1.9–2.3*
3-Nitro-5-(trifluoromethyl)benzoic acid -NO₂ (3), -CF₃ (5) Very strong electron-withdrawing (NO₂ + CF₃) ~1.2–1.6*

Notes:

  • The ethyl group in the target compound reduces acidity compared to fluoro or nitro analogs due to its electron-donating nature.
  • Trifluoromethoxy (-OCF₃) is less electron-withdrawing than nitro (-NO₂) but more so than halogens like fluorine .

Physical Properties and Solubility

Fluorinated and alkyl substituents significantly alter hydrophobicity and melting points:

Compound Name Molecular Weight (g/mol) Predicted Solubility (Water) Melting Point (°C) Reference
This compound 238.16 Low (hydrophobic OCF₃ + C₂H₅) 120–130*
3-Fluoro-5-(trifluoromethoxy)benzoic acid 224.11 Very low (high fluorination) 95–105
4-(trans-4-Ethylcyclohexyl)-2-fluoro-benzoic acid 280.31 Extremely low (bulky cyclohexyl) >150

Notes:

  • Bulky substituents (e.g., cyclohexyl in ) reduce solubility but increase melting points due to steric hindrance and crystal packing .
  • Ethyl groups may marginally improve solubility in organic solvents compared to fully fluorinated analogs .

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